5-(Azidomethyl)-1,2,3-trimethoxybenzene
CAS No.: 133992-56-0
Cat. No.: VC17929377
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133992-56-0 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 5-(azidomethyl)-1,2,3-trimethoxybenzene |
| Standard InChI | InChI=1S/C10H13N3O3/c1-14-8-4-7(6-12-13-11)5-9(15-2)10(8)16-3/h4-5H,6H2,1-3H3 |
| Standard InChI Key | MWLYDECOHPRVOB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CN=[N+]=[N-] |
Introduction
Structural and Electronic Properties of 5-(Azidomethyl)-1,2,3-Trimethoxybenzene
The benzene ring in 5-(azidomethyl)-1,2,3-trimethoxybenzene is heavily substituted, with methoxy groups at the 1, 2, and 3 positions creating a sterically congested and electron-rich environment. The azidomethyl group at the 5 position introduces a reactive azide moiety capable of participating in Huisgen cycloaddition (click chemistry) or Staudinger reactions. Density functional theory (DFT) calculations on analogous trimethoxybenzene derivatives, such as 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione, reveal that methoxy groups significantly influence electron distribution, enhancing nucleophilic aromatic substitution reactivity at para positions . The azidomethyl group’s electron-withdrawing nature further polarizes the ring, affecting regioselectivity in subsequent reactions.
Synthetic Routes to 5-(Azidomethyl)-1,2,3-Trimethoxybenzene
Friedel-Crafts Acylation and Subsequent Functionalization
A common precursor to trimethoxybenzene derivatives is 1,2,3-trimethoxybenzene, which undergoes Friedel-Crafts acylation with acyl chlorides in the presence of Lewis acids like AlCl3 . For example, the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride yields 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione, demonstrating the feasibility of introducing acyl groups at the para position . To install the azidomethyl group, a two-step process is hypothesized:
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Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) or formaldehyde/HCl introduces a chloromethyl (-CH2Cl) group at the 5 position.
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Azide Substitution: Reaction with sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF) replaces the chloride with an azide group via an SN2 mechanism .
This route mirrors methods used to synthesize 4-(azidomethyl)-cyclopentenones from 5-azidomethylfurfural (AMF), where azide installation precedes cyclization .
Direct Electrophilic Substitution
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Diazotization: A bromomethyl or iodomethyl precursor is treated with sodium nitrite (NaNO2) and HCl to form a diazonium salt.
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Azidation: Displacement with sodium azide yields the azidomethyl product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 5-(azidomethyl)-1,2,3-trimethoxybenzene is expected to display:
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Aromatic protons: A singlet at δ 6.6–7.0 ppm for the lone aromatic proton at the 4 position, shielded by adjacent methoxy groups .
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Methoxy groups: Three singlets at δ 3.8–4.0 ppm integrating for nine protons (3 × OCH3) .
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Azidomethyl group: A triplet for the -CH2N3 protons at δ 3.3–3.5 ppm (J = 6–8 Hz) and a singlet for the terminal N3 group, though the latter is often undetectable due to quadrupolar relaxation .
13C NMR data would include signals for the quaternary carbons bearing methoxy groups (δ 150–160 ppm), aromatic CH (δ 100–110 ppm), and the azidomethyl carbon (δ 45–50 ppm) .
Infrared (IR) Spectroscopy
The azide group exhibits a strong asymmetric stretching vibration at 2100–2150 cm⁻¹, a key diagnostic feature . Methoxy C-O stretches appear at 1250–1050 cm⁻¹.
Applications in Organic Synthesis and Drug Discovery
Click Chemistry
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and materials science. For instance, 4-(azidomethyl)-cyclopentenones derived from AMF show cytotoxic activity against cancer cell lines (IC50 < 50 nM) , suggesting that 5-(azidomethyl)-1,2,3-trimethoxybenzene could serve as a scaffold for antitumor agents.
Pharmacological Activity
Trimethoxybenzene derivatives exhibit diverse bioactivities, including acetylcholinesterase inhibition and antidiabetic effects . Introducing an azidomethyl group may enhance bioavailability or enable targeted drug delivery via clickable probes.
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